Allenyltributyltin(IV)
Overview
Description
Allenyltributyltin(IV) is a chemical compound characterized by the presence of an allenyl group attached to a tin (IV) atom, which is in turn bonded to three butyl groups. Its molecular formula is C15H32Sn and it has a molecular weight of 329.11 g/mol . This compound is primarily used in organic synthesis, particularly in the stereoselective introduction of propargyl groups into various substrates.
Preparation Methods
The synthesis of Allenyltributyltin(IV) is not directly described in the provided sources. related compounds such as 1-allenyltriazenes can be synthesized through base-induced isomerization of 1-alkynyltriazenes, which are accessible by reacting alkynyl Grignard reagents with lithium amides and nitrous oxide. These methods could potentially be adapted for the production of Allenyltributyltin(IV).
Chemical Reactions Analysis
Allenyltributyltin(IV) is primarily used in the stereoselective propargylation of glycals. This reaction proceeds via a Ferrier type reaction, which is a nucleophilic substitution reaction involving alcohols and unsaturated compounds. The stereoselectivity of this reaction is significant, as it allows for precise control over the configuration of the newly formed chiral centers, which is essential in the synthesis of complex molecules, particularly those of biological relevance.
Scientific Research Applications
Allenyltributyltin(IV) has several scientific research applications, particularly in organic synthesis. It is used in the stereoselective introduction of propargyl groups into various substrates, which is crucial in the synthesis of complex molecules. This compound is also employed in reactions involving glycals, which are carbohydrate derivatives that have been dehydrated to contain a double bond between two carbon atoms. Additionally, Allenyltributyltin(IV) has been used in palladium-catalyzed dearomatization reactions for the synthesis of propargylic and allenic carbocycles.
Mechanism of Action
The mechanism of action of Allenyltributyltin(IV) involves its ability to facilitate the addition of an unsubstituted propargyl group to glycals through a Ferrier type reaction. This reaction is a nucleophilic substitution reaction involving alcohols and unsaturated compounds. The molecular structure of Allenyltributyltin(IV) plays a crucial role in its reactivity and the stereoselectivity of the reactions it is involved in.
Comparison with Similar Compounds
Allenyltributyltin(IV) can be compared with other similar compounds such as Tributyltin chloride and Tributyltin hydride . While these compounds share the tributyltin moiety, Allenyltributyltin(IV) is unique due to the presence of the allenyl group, which allows for the stereoselective introduction of propargyl groups into various substrates. This unique feature makes Allenyltributyltin(IV) particularly valuable in the synthesis of complex molecules, especially those of biological relevance.
Properties
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMAFPUBBWUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369317 | |
Record name | Allenyltributyltin(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53915-69-8 | |
Record name | Tributyl-1,2-propadien-1-ylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53915-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allenyltributyltin(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl-1,2-propadien-1-yl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Allenyltributyltin(IV) in the reaction with glycals, and what is the stereochemical outcome?
A1: Allenyltributyltin(IV) acts as a nucleophilic propargylating reagent in its reaction with glycals. [, ] This reaction proceeds through a Ferrier-type mechanism, involving the activation of the glycal by a Lewis acid. The allenyltributyltin(IV) then attacks the activated glycal, leading to the formation of a new carbon-carbon bond and the introduction of a propargyl group. Importantly, this reaction exhibits high stereoselectivity, favoring the formation of α-propargylated glycals. [, ]
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